5-methoxy-6-methylpyrimidine-4-carboxylic acid
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Overview
Description
5-Methoxy-6-methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H8N2O3 It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-6-methylpyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,4-dimethoxypyrimidine and methyl iodide.
Methylation: The first step involves the methylation of 2,4-dimethoxypyrimidine using methyl iodide in the presence of a base such as potassium carbonate. This reaction introduces a methyl group at the 6-position of the pyrimidine ring.
Hydrolysis: The resulting intermediate is then subjected to hydrolysis under acidic conditions to remove the methoxy group at the 4-position, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-6-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen atoms.
Substitution: Substituted derivatives with nucleophiles replacing the methoxy group.
Scientific Research Applications
5-Methoxy-6-methylpyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 5-methoxy-6-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.
Pathways Involved: It can modulate biochemical pathways related to its biological activities, such as inhibiting microbial growth or interfering with viral replication.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-6-methylpyrimidine-4-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.
6-Methylpyrimidine-4-carboxylic acid: Lacks the methoxy group at the 5-position.
5-Methoxy-4-pyrimidinecarboxylic acid: Similar structure but with the methoxy group at a different position.
Uniqueness
5-Methoxy-6-methylpyrimidine-4-carboxylic acid is unique due to the presence of both a methoxy group at the 5-position and a carboxylic acid group at the 4-position, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
2022268-12-6 |
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Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
5-methoxy-6-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-4-6(12-2)5(7(10)11)9-3-8-4/h3H,1-2H3,(H,10,11) |
InChI Key |
HTZZLENCNDCLJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)C(=O)O)OC |
Purity |
95 |
Origin of Product |
United States |
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